

How to prepare a working solution of Chromozym PL.

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Compound of Interest

Compound Name: Chromozym PL

Cat. No.: B8275219

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Application Notes and Protocols for Chromozym PL

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chromozym PL

Chromozym PL is a chromogenic substrate primarily utilized for the determination of serine protease activity, with a high specificity for plasmin.[1][2] Its chemical name is Tosyl-Gly-Pro-Lys-4-nitroanilide acetate. The substrate is cleaved by plasmin, releasing the yellow-colored compound 4-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the plasmin activity in the sample.[1] This property makes **Chromozym PL** a valuable tool in various research and drug development applications, including enzyme kinetics, inhibitor screening, and the assessment of proteolytic activity in biological samples.

Chemical Properties of Chromozym PL

Property	Value
Full Chemical Name	Tosyl-glycyl-prolyl-lysine-4-nitroanilide acetate
Molecular Formula	$C_{26}H_{35}N_6O_7S \cdot CH_3COOH$
Molecular Weight	634.7 g/mol
Appearance	White to yellowish powder
Purity	≥90% (enzymatic)
Contaminants	<0.5% free 4-nitroaniline
Storage (Powder)	+15 to +25°C
Storage (Working Solution)	+2 to +8°C (stable for at least 2 weeks)[2]

Principle of the Assay

The enzymatic reaction underlying the use of **Chromozym PL** is a hydrolysis reaction catalyzed by plasmin or other serine proteases. The enzyme specifically cleaves the amide bond between the lysine residue and the 4-nitroaniline group.



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Figure 1. Enzymatic cleavage of **Chromozym PL** by plasmin.

Applications

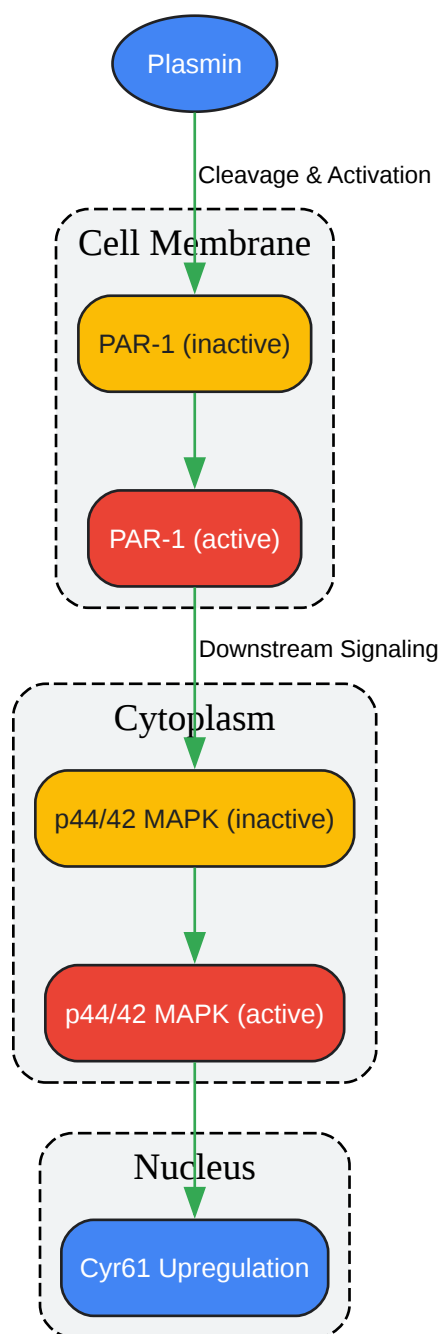
Chromozym PL is a versatile substrate with several applications in research and drug development:

- **Determination of Plasmin Activity:** It is widely used to measure plasmin activity in purified enzyme preparations and biological samples such as plasma and cell culture supernatants.

- Plasminogen Activation Assays: **Chromozym PL** can be used to measure the activity of plasminogen activators (e.g., tPA, uPA) by quantifying the amount of plasmin generated from plasminogen.[2]
- Proteolytic Activity in Biological Samples: It has been employed to determine proteolytic activity in various biological contexts, including human umbilical vein endothelial cell (HUVEC) extracts and murine lung homogenates.[2]
- High-Throughput Screening (HTS) of Plasmin Inhibitors: The simplicity and reliability of the **Chromozym PL** assay make it suitable for HTS campaigns to identify and characterize potential inhibitors of plasmin, which are of interest in the development of antifibrinolytic drugs.

Signaling Pathway Involving Plasmin

Plasmin is not only involved in fibrinolysis but also plays a role in cell signaling. One such pathway involves the activation of Protease-Activated Receptor-1 (PAR-1). Plasmin can cleave and activate PAR-1, initiating a downstream signaling cascade that leads to the upregulation of Cyr61 and the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling pathway is implicated in processes such as angiogenesis and wound healing.



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Figure 2. Plasmin-mediated activation of the PAR-1 signaling pathway.

Experimental Protocols

Preparation of a Working Solution of Chromozym PL

This protocol describes the preparation of the necessary solutions for a standard plasmin assay.

Materials:

- **Chromozym PL** powder
- Tris base
- Sodium chloride (NaCl)
- Glycine
- Tween® 20
- Polyethylene glycol (PEG) 6000
- Hydrochloric acid (HCl)
- Double-distilled water (ddH₂O)

Solution Preparation:

Solution Number	Solution Name	Composition & Preparation	Storage & Stability
1	Tris Buffer	50 mM Tris, pH 8.2, 100 mM NaCl: Dissolve 605.5 mg Tris and 584 mg NaCl in ~90 ml ddH ₂ O. Adjust pH to 8.2 with 2 M HCl. Bring the final volume to 100 ml with ddH ₂ O.	Store for at least 2 weeks at +2 to +8°C. [1]
2	NaCl Solution	0.9% (w/v): Dissolve 900 mg NaCl in 100 ml ddH ₂ O.	Store for several months at +15 to +25°C. [1]
3	Glycine Solution	100 mM Glycine, 0.2% Tween® 20: Dissolve 75 mg glycine in 10 ml ddH ₂ O. Add 200 µl of Tween® 20.	Store for at least 2 weeks at +2 to +8°C. [1]
4	Chromozym PL Stock Solution	3 mM: Dissolve 9.5 mg of Chromozym PL in 5 ml of Glycine Solution (Solution 3).	Store for at least 2 weeks at +2 to +8°C. [2]
5	Sample Dilution Solution	pH 2.5: Dissolve 500 mg PEG 6000 and 375 mg glycine in ~90 ml ddH ₂ O. Adjust pH to 2.5 with 2 M HCl. Bring the final volume to 100 ml with ddH ₂ O.	Store at +2 to +8°C.

Protocol for a Standard Plasmin Assay

This protocol outlines the steps for measuring plasmin activity using the prepared solutions.

Assay Parameters:

Parameter	Value
Wavelength	405 nm
Temperature	+25°C
Light Path	1 cm
Assay Volume	2.4 ml
Measurement	Against air

Assay Procedure:

- Equilibrate all solutions to +25°C.
- In a plastic cuvette, pipette the following reagents:
 - 1.6 ml Tris Buffer (Solution 1)
 - 0.2 ml NaCl Solution (Solution 2)
 - 0.4 ml **Chromozym PL** Stock Solution (Solution 4)
- Mix the contents of the cuvette thoroughly.
- Initiate the reaction by adding 0.2 ml of the plasmin-containing sample.
- Mix immediately and start monitoring the change in absorbance at 405 nm every 30 seconds for a period of 5-10 minutes.
- Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$) from the linear portion of the reaction curve.

Calculation of Plasmin Activity:

The activity of plasmin in the sample can be calculated using the following formula:

$$U/ml = (\Delta A/min * V_{total}) / (\epsilon * d * V_{sample})$$

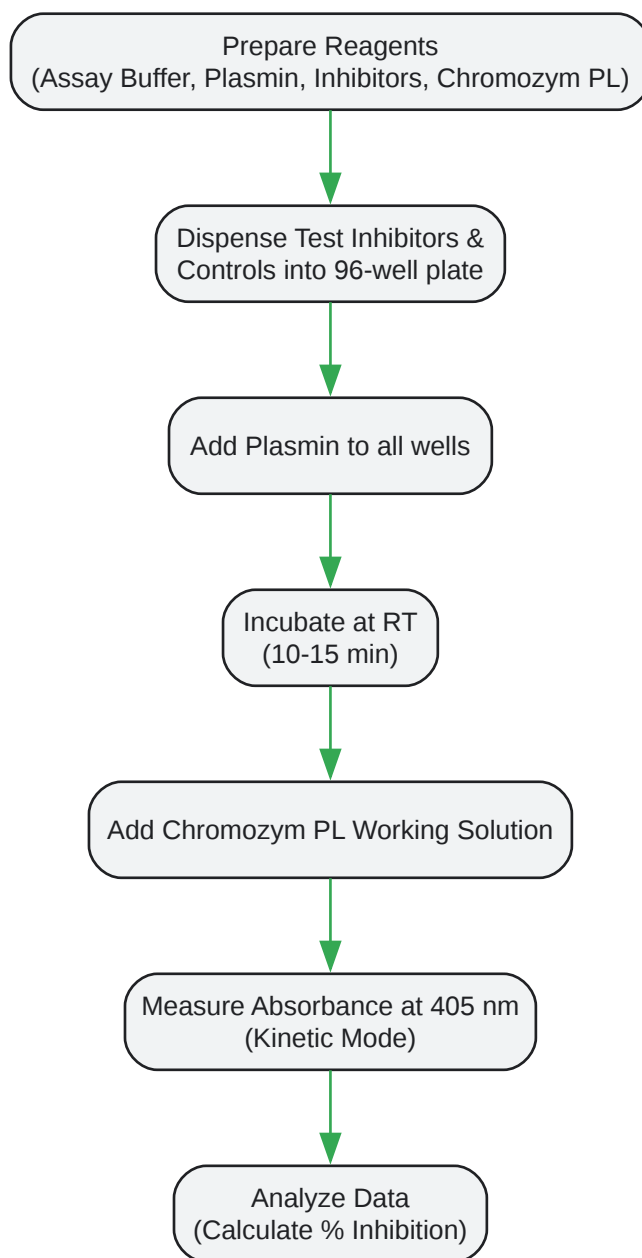
Where:

- $\Delta A/min$: Change in absorbance per minute
- V_{total} : Total assay volume (2.4 ml)
- ϵ : Molar extinction coefficient of p-nitroaniline at 405 nm ($10,400 \text{ M}^{-1}\text{cm}^{-1}$)
- d : Light path (1 cm)
- V_{sample} : Volume of the sample (0.2 ml)

Protocol for Screening of Plasmin Inhibitors

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening of potential plasmin inhibitors.

Workflow for Inhibitor Screening:



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Figure 3. Experimental workflow for high-throughput screening of plasmin inhibitors.

Procedure:

- Prepare Reagents:
 - Assay Buffer: 50 mM Tris, pH 7.4.

- Plasmin Solution: Dilute stock plasmin in Assay Buffer to the desired working concentration.
- Test Inhibitors: Dissolve candidate inhibitors in a suitable solvent (e.g., DMSO) and then dilute with Assay Buffer.
- **Chromozym PL** Working Solution: Dilute the 3 mM **Chromozym PL** Stock Solution (Solution 4) with Assay Buffer to the desired final concentration (typically 0.3-0.6 mM).
- Assay Plate Setup (96-well plate):
 - Test Wells: Add 10 µl of diluted test inhibitor.
 - Enzyme Control (EC) Wells (No Inhibitor): Add 10 µl of Assay Buffer.
 - Inhibitor Control (IC) Wells (Known Inhibitor): Add 10 µl of a known plasmin inhibitor (e.g., aprotinin).
- Add Plasmin: Add 80 µl of the Plasmin Solution to all wells.
- Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
- Initiate Reaction: Add 10 µl of the **Chromozym PL** Working Solution to all wells.
- Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every minute for 10-20 minutes at 37°C.
- Data Analysis:
 - Calculate the reaction rate (slope) for each well.
 - The percent inhibition for each test compound can be calculated as follows: % Inhibition = $[(\text{Slope_EC} - \text{Slope_Test}) / \text{Slope_EC}] * 100$

Quantitative Data

While specific kinetic constants for **Chromozym PL** with plasmin are not readily available in the literature, data from similar chromogenic substrates can provide a useful reference. For the widely used plasmin-specific substrate S-2251 (H-D-Val-Leu-Lys-pNA), the following kinetic parameters have been reported:

Substrate	Enzyme	K _m (mM)	V _{max} (μmol/min/mg)
S-2251	Human Plasmin	0.3	2.5

Note: These values should be considered as approximations for **Chromozym PL** and may vary depending on the specific assay conditions.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High background absorbance	Contamination of Chromozym PL with free pNA.	Use a fresh vial of Chromozym PL. Prepare fresh working solutions.
Low or no enzyme activity	Inactive enzyme. Incorrect buffer pH.	Use a new aliquot of plasmin. Verify the pH of the assay buffer.
Non-linear reaction rate	Substrate depletion. Enzyme instability.	Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is performed within the stability window of the enzyme.
High well-to-well variability	Pipetting errors. Incomplete mixing.	Use calibrated pipettes. Ensure thorough mixing after each reagent addition.

For further assistance, please refer to the manufacturer's technical documentation.

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References

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